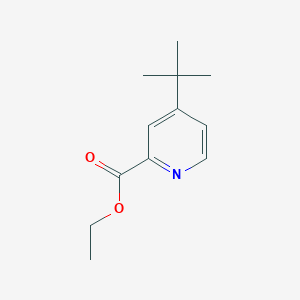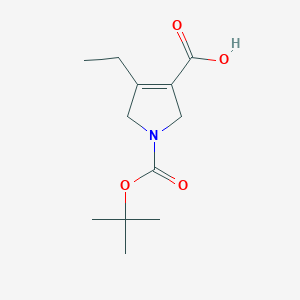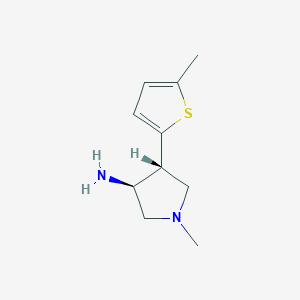
4-(1H-Tetrazol-5-yl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Tetrazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Tetrazol-5-yl)benzoyl chloride typically involves the reaction of 4-(1H-Tetrazol-5-yl)benzoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-(1H-Tetrazol-5-yl)benzoic acid+Thionyl chloride→4-(1H-Tetrazol-5-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the final product. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Tetrazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(1H-Tetrazol-5-yl)benzoic acid.
Reduction: The compound can be reduced to form 4-(1H-Tetrazol-5-yl)benzyl alcohol under appropriate conditions[][3].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
4-(1H-Tetrazol-5-yl)benzoic acid: Formed from hydrolysis.
4-(1H-Tetrazol-5-yl)benzyl alcohol: Formed from reduction.
Applications De Recherche Scientifique
4-(1H-Tetrazol-5-yl)benzoyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anti-inflammatory activities.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biochemistry: It is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H-Tetrazol-5-yl)benzoyl chloride is primarily based on its ability to act as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Tetrazol-5-yl)benzoic acid
- 4-(1H-Tetrazol-5-yl)benzyl alcohol
- 5-(4-Methylphenyl)-1H-tetrazole
Uniqueness
4-(1H-Tetrazol-5-yl)benzoyl chloride is unique due to its reactivity as an acyl chloride, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from other tetrazole derivatives, which may not possess the same level of versatility in chemical transformations .
Propriétés
Formule moléculaire |
C8H5ClN4O |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
4-(2H-tetrazol-5-yl)benzoyl chloride |
InChI |
InChI=1S/C8H5ClN4O/c9-7(14)5-1-3-6(4-2-5)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) |
Clé InChI |
PSEZOFRECIOZHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNN=N2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


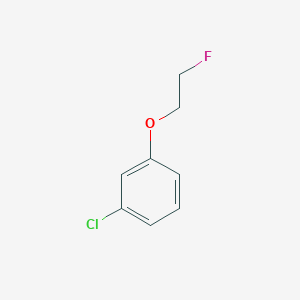

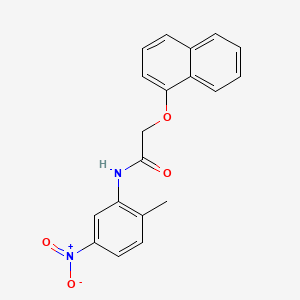
![tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12990166.png)
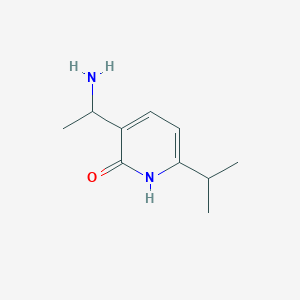


![7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12990199.png)
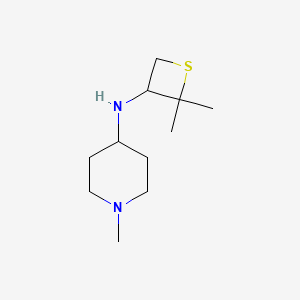
![Rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B12990208.png)
![5,7-Dichloro-N-methyl-N-(o-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990211.png)
